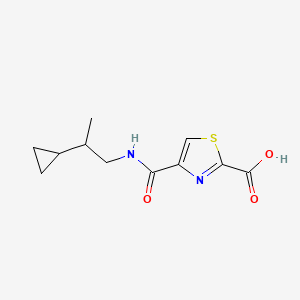
4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid, also known as CP-690,550, is a synthetic small molecule drug that has been developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a key role in the immune system.
Mechanism of Action
4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell function. By blocking these enzymes, this compound can reduce the production of pro-inflammatory cytokines and other immune system molecules, leading to a decrease in inflammation and tissue damage.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in both preclinical and clinical studies. These include a reduction in the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as a decrease in the number of immune cells in the affected tissues. It has also been shown to improve joint function and reduce the severity of skin lesions in patients with psoriasis.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid for lab experiments is its potent and selective inhibition of JAK enzymes, which allows for precise modulation of immune system activity. However, its complex synthesis and relatively high cost may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on 4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid and related compounds. These include further optimization of the synthesis method to improve yield and reduce cost, as well as the development of new formulations and delivery methods to increase efficacy and reduce side effects. Additionally, research is needed to better understand the long-term safety and efficacy of this compound in different patient populations, as well as its potential use in combination with other drugs. Finally, there is a need for continued investigation into the underlying mechanisms of JAK inhibition and its effects on the immune system, which could lead to the development of new therapies for a range of autoimmune and inflammatory diseases.
Synthesis Methods
The synthesis of 4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid involves several steps, starting with the reaction of 2-cyclopropylpropylamine with thiophene-2-carboxylic acid to form the intermediate 4-(2-cyclopropylpropylthio)thiophene-2-carboxylic acid. This is then converted to the target compound through a series of reactions involving carbamoylation, cyclization, and oxidation.
Scientific Research Applications
4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid has been extensively studied in preclinical and clinical trials for its potential use in treating various autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, among others. It has also been investigated as a potential treatment for transplant rejection and certain types of cancer.
properties
IUPAC Name |
4-(2-cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-6(7-2-3-7)4-12-9(14)8-5-17-10(13-8)11(15)16/h5-7H,2-4H2,1H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNRNNMPRYOWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC(=N1)C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)
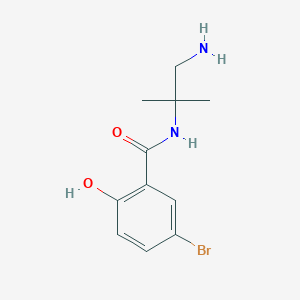
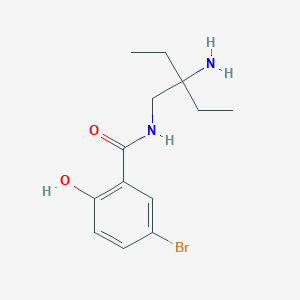
![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
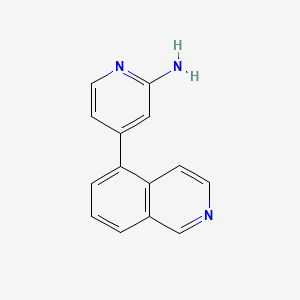
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)


![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)
![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)
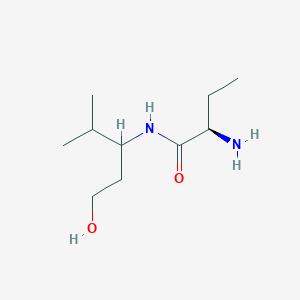
![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)

